![molecular formula C28H27N5O B2742211 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide CAS No. 1396812-62-6](/img/structure/B2742211.png)
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide, also known as DPAP, is a compound that has gained attention in recent years due to its potential use in scientific research. DPAP is a derivative of the antipsychotic drug fluphenazine, and it has been shown to have a unique mechanism of action that makes it a promising tool for studying various biological processes.
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
This compound has been studied for its role as an acetylcholinesterase inhibitor (AChEI) . Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is crucial for learning and memory. In Alzheimer’s disease (AD), the cholinergic system is compromised, leading to cognitive decline. By inhibiting AChE, this compound can potentially increase acetylcholine levels, thereby improving cognitive functions in AD patients .
Selective AChE Inhibition
Among various derivatives, one particular compound, referred to as compound 6g in the research, showed potent inhibitory activity against AChE with an IC50 of 0.90 µM, and poor activity against butyrylcholinesterase (BuChE), making it a selective AChE inhibitor . This selectivity is beneficial as it targets the enzyme most relevant to AD while minimizing potential side effects associated with BuChE inhibition.
Anticonvulsant Activity
Derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity . These studies are crucial as epilepsy is a common neurological disorder, and there is a continuous search for more effective and less toxic anticonvulsant drugs. The derivatives showed promising results in animal models, indicating potential applications in developing new treatments for epilepsy .
Analgesic and Anti-inflammatory Properties
The compound has also been evaluated for its analgesic and anti-inflammatory properties . These properties are significant for the development of new pain relief medications, especially for chronic conditions that require long-term management without the side effects associated with traditional painkillers.
DPPH Scavenging Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity refers to the compound’s ability to act as an antioxidant . This application is important in research focused on combating oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Enzyme Inhibition Kinetics
The compound’s mechanism of inhibition against AChE has been analyzed through kinetic studies, indicating that it acts as a mixed-type inhibitor of competitive and non-competitive inhibition . Understanding the inhibition kinetics is vital for drug design, as it helps in predicting the compound’s behavior in biological systems and optimizing its therapeutic efficacy.
Mécanisme D'action
Target of Action
The primary target of 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound interacts with AChE by inhibiting its activity . It has been found to exhibit potent inhibitory activity against AChE, with an IC50 of 0.90 μM . The compound’s interaction with AChE has been confirmed by molecular docking studies . The mechanism of inhibition against AChE was analyzed by a kinetic study, which indicated that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine in the brain, enhancing cognitive functions . This is particularly relevant in the context of Alzheimer’s disease, where a deficiency in acetylcholine is believed to be a major cause of the cognitive impairments associated with the disease .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cognitive functions .
Propriétés
IUPAC Name |
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O/c34-27(26(22-10-4-1-5-11-22)23-12-6-2-7-13-23)31-24-20-29-28(30-21-24)33-18-16-32(17-19-33)25-14-8-3-9-15-25/h1-15,20-21,26H,16-19H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHIFMUMWJKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)
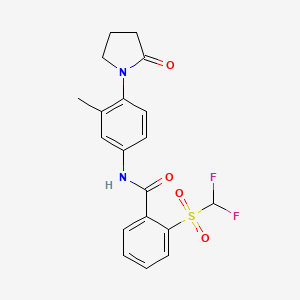
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)
![N-[(1-Benzyltriazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2742137.png)
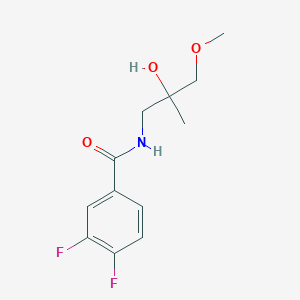
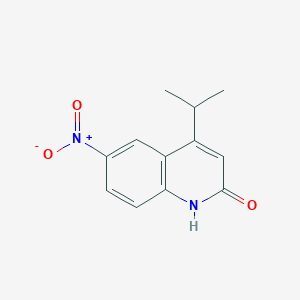
![1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2742140.png)
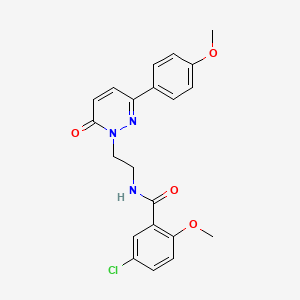
![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2742144.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2742145.png)
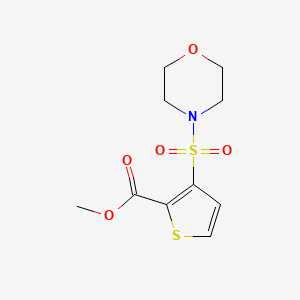
![3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B2742147.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid](/img/structure/B2742148.png)
